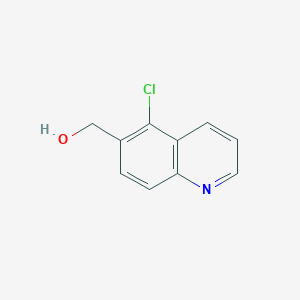

(5-Chloro-6-quinolinyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-6-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDWXRBGFUKJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)CO)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308432 | |

| Record name | 5-Chloro-6-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180421-63-0 | |

| Record name | 5-Chloro-6-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180421-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to the Quinoline (B57606) Core

The de novo synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry, offering flexibility in introducing a wide range of substituents.

Friedländer Condensation and Related Cyclization Reactions

The Friedländer synthesis is a classic and highly effective method for constructing quinoline rings. organicreactions.orgjk-sci.comeurekaselect.com It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgorganic-chemistry.orgresearchgate.net This straightforward approach allows for the formation of polysubstituted quinolines. eurekaselect.com

To synthesize a quinoline with the specific substitution pattern of (5-Chloro-6-quinolinyl)methanol, one would conceptually start with a 2-amino-5-chlorobenzaldehyde (B1272629) derivative and react it with a suitable carbonyl compound that can provide the remaining atoms for the pyridine (B92270) ring. A key challenge in this approach is the availability of the appropriately substituted 2-aminobenzaldehyde (B1207257) precursor. To address this, modifications such as the in situ reduction of a 2-nitrobenzaldehyde (B1664092) have been developed. researchgate.net

Electrophilic cyclization of N-(2-alkynyl)anilines presents another powerful route to substituted quinolines. nih.gov This method allows for the introduction of various functional groups at the 3-position of the quinoline ring under mild conditions. nih.gov

Multi-component Reaction Strategies for Quinoline Scaffold Construction

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org These reactions are highly valued in organic synthesis for their ability to generate molecular diversity. rsc.orgrsc.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.org For instance, a three-component reaction involving anilines, aldehydes, and alkynes can provide access to 2,4-disubstituted quinolines. rsc.org The strategic selection of a substituted aniline (B41778), such as one bearing a chloro group, can direct the synthesis towards chloro-substituted quinoline cores. The use of ultrasound irradiation has also been explored to promote MCRs for the synthesis of pyrimido[4,5-b]quinoline derivatives, highlighting the ongoing innovation in this area. nih.gov

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| Povarov Reaction | Anilines, Aldehydes, Alkenes | Lewis or Brønsted Acid | Tetrahydroquinolines |

| Doebner Reaction | Anilines, Aldehydes, Pyruvic Acid | Heat or Acid | Quinoline-4-carboxylic acids |

| Combes Quinoline Synthesis | Anilines, β-Diketones | Acid Catalyst | Substituted Quinolines |

Catalytic Routes in Quinoline Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of quinolines has significantly benefited from the development of various transition-metal-catalyzed reactions.

Iridium catalysts have proven to be highly effective in the synthesis of quinolines. One notable application is the asymmetric transfer hydrogenation of quinolines, which can produce chiral tetrahydroquinolines with high enantioselectivity. acs.orgdicp.ac.cnresearchgate.net Another powerful strategy involves an iridium-catalyzed transfer hydrogenation for the construction of quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. thieme-connect.comthieme-connect.com This method, which can be performed in water, represents a green and efficient approach to functionalized quinolines. thieme-connect.comthieme-connect.com The reaction proceeds through a dehydrogenative process of the 2-aminobenzyl alcohol, followed by a modified Friedländer cyclization. thieme-connect.com

Copper catalysis offers a cost-effective and sustainable alternative for quinoline synthesis. ijstr.org Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes provide a route to various quinoline derivatives. rsc.org Another approach involves the copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions. ijstr.org Furthermore, a three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, has been developed for the synthesis of quinoline-4-thiols. acs.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the functionalization of haloquinolines. nih.govresearchgate.net This reaction involves the coupling of a haloquinoline with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.com

For the synthesis of this compound, a strategy could involve the Suzuki coupling of a dihaloquinoline, such as 5-chloro-6-bromoquinoline, with a suitable boronic acid or ester. The differential reactivity of the halogen atoms (I > Br > Cl) can allow for selective, sequential functionalization. nih.gov For example, a 2-aryl-4-chloro-3-iodoquinoline can be selectively coupled at the 3-position. nih.gov The resulting arylated quinoline can then potentially undergo further transformations to introduce the methanol (B129727) group at the desired position. The development of efficient palladium catalysts, including those with amide-based ligands, has expanded the scope and applicability of the Suzuki coupling in quinoline chemistry. researchgate.net

| Catalyst System | Reactants | Key Features |

| Iridium Complex | 2-Aminobenzyl alcohols, α,β-Unsaturated ketones | Green synthesis in water, high efficiency. thieme-connect.comthieme-connect.com |

| Copper(II) Catalyst | 2-Aminobenzyl alcohols, Ketones | Air-stable catalyst, dehydrogenative coupling. ijstr.org |

| Palladium/Amide Ligand | Aryl halides, Phenylboronic acid | High catalytic efficiency with low catalyst loading. researchgate.net |

Rhodium-Catalyzed Functionalization Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the C-H functionalization of heterocyclic scaffolds like quinoline. Current time information in Bangalore, IN. Rhodium catalysts, in particular, have been extensively used for the regioselective formation of C-C, C-N, and C-halogen bonds on the quinoline ring. Current time information in Bangalore, IN.orgsyn.org These reactions often proceed via C-H activation, offering an atom-economical alternative to classical, multi-step functionalization procedures that generate more waste. Current time information in Bangalore, IN.

Research has shown that rhodium-catalyzed functionalization of the quinoline core is highly regioselective, with a strong preference for the C2 and C8 positions. nih.govchemicalbook.comgoogle.com This selectivity is often achieved through the use of a directing group, such as an N-oxide on the quinoline nitrogen. nih.govchemicalbook.com The N-oxide group coordinates to the metal center, positioning the catalyst to activate a specific C-H bond, typically at the C8 position. nih.govchemicalbook.com For instance, Rh(III)-catalyzed reactions of quinoline N-oxides have been developed for direct C-8 alkylation and alkynylation, which proceed efficiently at room temperature with excellent functional group tolerance. nih.gov

While rhodium catalysis is well-established for modifying various positions on the quinoline ring, the direct C-H functionalization to achieve the specific 5-chloro-6-substituted pattern of the target molecule is less commonly documented. The activation of the carbocyclic ring of quinoline is generally less favored than the activation of the heterocyclic ring. Current time information in Bangalore, IN.orgsyn.org

Table 1: Examples of Rhodium-Catalyzed Reactions on Quinolines

| Reaction Type | Position(s) Functionalized | Catalyst System (Example) | Key Feature | Reference |

|---|---|---|---|---|

| Alkylation | C2 | Rh/PCy3 | Direct coupling with alkenes. | google.com |

| Alkylation / Alkynylation | C8 | Rh(III) | Requires N-oxide directing group; proceeds under mild conditions. | nih.gov |

| C-H Bond Activation | C2, C4 | RhH{κ3-P,O,P-[xant(PiPr2)2]} | Activation of the heteroring is preferred over the carbocycle. | Current time information in Bangalore, IN.orgsyn.org |

| Cyclization | Forms fused rings | Rh[Cp*Cl2]2 | Synthesis of functionalized quinolines from hydrazones and alkynes. | chemicalbook.com |

Solvent-Free and Environmentally Conscious Synthetic Methods

In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes to quinolines that minimize or eliminate the use of hazardous organic solvents. researchgate.netorganic-chemistry.org These methods not only reduce environmental impact but also can simplify product purification and reduce costs. masterorganicchemistry.comkhanacademy.org

Solvent-free approaches often rely on solid-state reactions or the use of reusable, heterogeneous catalysts. One such method employs Hβ zeolite as a catalyst for the cyclization reaction between ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines. youtube.com This procedure is performed under solvent-free conditions, and the zeolite catalyst can be recovered and reused multiple times without a significant loss of activity. youtube.com Similarly, nanocatalysts have emerged as highly efficient and environmentally friendly options for quinoline synthesis. organic-chemistry.orgkhanacademy.org For example, nickel-based nanoparticles have been used to catalyze the Friedländer annulation under solvent-free conditions, providing good yields and allowing for catalyst recycling. organic-chemistry.org In some cases, functionalized quinolines can be synthesized from imines and styrene (B11656) under both solvent-free and catalyst-free conditions, representing a highly eco-friendly protocol. masterorganicchemistry.com

Table 2: Overview of Solvent-Free/Green Methods for Quinoline Synthesis

| Methodology | Catalyst/Conditions | Starting Materials (Example) | Key Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Hβ zeolite, solvent-free, 90-100 °C | 2-Aminobenzophenones and ketones | Reusable catalyst, broad substrate scope. | youtube.com |

| Nanocatalysis | Nickel Nanoparticles, solvent-free | 2-Aminoaryl ketones and β-ketoesters | High efficiency, catalyst reusability. | organic-chemistry.org |

| Catalyst-Free Reaction | Solvent-free, heat | Imines and styrene | Avoids both catalyst and solvent waste. | masterorganicchemistry.com |

| Formic Acid Catalysis | Formic acid | Varies (e.g., Friedländer) | Biodegradable catalyst, milder conditions. | researchgate.net |

On-Water Synthesis Protocols

Water is considered a universal and ideal solvent for chemical reactions due to its non-toxicity, non-flammability, and low cost. nih.gov The development of "on-water" synthetic protocols, where reactions are performed in aqueous media, represents a significant advancement in green chemistry. vu.nl Several methods for the synthesis of quinolines in water have been successfully developed. nih.govvu.nl

The classic Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, can be effectively performed in water without the need for any catalyst. The reaction between 2-aminobenzaldehyde and various ketones proceeds at a moderate temperature (e.g., 70 °C) in water to afford poly-substituted quinolines in high yields. The use of water as a solvent can offer unique reactivity and selectivity, and product isolation is often simplified, as many organic products can be easily separated from the aqueous phase. vu.nl Other water-mediated protocols include transition-metal-free syntheses from starting materials like 2-nitrobenzyl alcohol, further highlighting the versatility of water as a reaction medium for constructing the quinoline scaffold. nih.gov

Introduction of the Methanol Moiety at C-6 Position

Reduction of Aldehyde Precursors to Primary Alcohols

The introduction of the methanol moiety at the C-6 position of the quinoline ring is most commonly achieved through the reduction of a corresponding aldehyde precursor, namely 5-chloroquinoline-6-carbaldehyde (B597318). This transformation is a fundamental reaction in organic chemistry, converting a carbonyl group into a primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mildness and excellent chemoselectivity. khanacademy.org It efficiently reduces aldehydes and ketones to their corresponding alcohols while typically leaving other functional groups, such as esters and amides, intact. khanacademy.orgnih.gov The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. nih.gov This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, usually by the solvent (e.g., methanol, ethanol) or during an aqueous workup, yields the final primary alcohol. khanacademy.org

The general reaction is as follows: R-CHO + NaBH₄ → R-CH₂OH

In the context of synthesizing this compound, a 5-chloroquinoline-6-carbaldehyde intermediate would be treated with sodium borohydride in a suitable alcoholic solvent to yield the desired product.

Functionalization of Halogenated Intermediates

A robust strategy to access the required 5-chloroquinoline-6-carbaldehyde precursor involves the functionalization of a di-halogenated quinoline intermediate, such as 6-bromo-5-chloroquinoline (B8228485) or 5-chloro-6-iodoquinoline. Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing a formyl (-CHO) group onto an aromatic ring.

Palladium-catalyzed formylation allows for the conversion of aryl halides (e.g., iodides, bromides) into aryl aldehydes. masterorganicchemistry.com Modern protocols have developed methods that use stable, non-gaseous sources of carbon monoxide (CO). For example, formic acid (HCOOH) can serve as both a convenient CO source and a reducing agent in a palladium-catalyzed system, facilitated by additives like iodine and triphenylphosphine. masterorganicchemistry.com This method offers mild reaction conditions and avoids the complexities of handling gaseous CO. masterorganicchemistry.com Another approach uses N-formylsaccharin as a CO surrogate in palladium-catalyzed reductive carbonylations of aryl halides. vu.nl

A plausible synthetic sequence would be:

Start with a readily available 5-chloro-6-haloquinoline.

Perform a palladium-catalyzed formylation at the C-6 position to generate 5-chloroquinoline-6-carbaldehyde.

Reduce the resulting aldehyde to this compound using sodium borohydride as described in section 2.2.1.

Derivatization and Further Transformations of this compound

The primary alcohol group in this compound is a versatile functional handle that allows for a wide range of subsequent chemical modifications. These transformations can be used to generate a library of related compounds for further study or to install reactive groups for bioconjugation.

Common derivatization reactions for primary alcohols include oxidation, conversion to halides, and the formation of esters or ethers.

Oxidation: The methanol group can be carefully oxidized back to the aldehyde (5-chloroquinoline-6-carbaldehyde) using mild oxidizing agents. More vigorous oxidation would yield the corresponding carboxylic acid (5-chloroquinoline-6-carboxylic acid).

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine, using reagents like thionyl chloride (SOCl₂), to produce 6-(chloromethyl)-5-chloroquinoline. This halomethyl derivative is a reactive electrophile, suitable for nucleophilic substitution reactions to introduce a variety of other functional groups.

Esterification and Etherification: Reaction with acyl chlorides or anhydrides would lead to the formation of esters, while reaction with alkyl halides under basic conditions would yield ethers. These modifications can significantly alter the lipophilicity and other physicochemical properties of the parent molecule.

Silylation: For analytical purposes, such as gas chromatography, the polar alcohol group can be derivatized with silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form a more volatile trimethylsilyl (B98337) (TMS) ether.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| Oxidation | PCC, DMP | Aldehyde (-CHO) | Re-formation of aldehyde precursor. |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) | Synthesis of acidic derivatives. |

| Halogenation | SOCl₂, PCl₅ | Alkyl Halide (-CH₂Cl) | Creation of a reactive intermediate for substitution. |

| Esterification | Acyl Chlorides, Anhydrides | Ester (-CH₂OC(O)R) | Modification of physicochemical properties. |

| Silylation | BSTFA, TMCS | Silyl Ether (-CH₂OSi(CH₃)₃) | Increase volatility for GC analysis. |

Nucleophilic Substitution Reactions Involving the Methanol Group

The hydroxyl group of this compound can be transformed into a better leaving group, facilitating nucleophilic substitution reactions. A common and effective method for this conversion is the reaction with thionyl chloride (SOCl₂), which converts the primary alcohol into a chloromethyl group. This transformation is a key step in the synthesis of various derivatives, as the resulting 6-(chloromethyl)-5-chloroquinoline is a versatile intermediate for introducing different nucleophiles at the 6-position of the quinoline ring.

The reaction of a structurally similar compound, quinolin-6-yl-methanol, with thionyl chloride proceeds by dissolving the alcohol in a suitable solvent, such as benzene (B151609), and then adding thionyl chloride, often at a reduced temperature initially before heating to reflux. This process is generally applicable to primary alcohols for their conversion to the corresponding alkyl chlorides. libretexts.org

The mechanism typically involves the initial attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. libretexts.org This intermediate is a good leaving group. The chloride ion, acting as a nucleophile, can then attack the carbon atom of the chloromethyl group in an Sₙ2 fashion, resulting in the formation of the alkyl chloride with inversion of configuration. libretexts.org The other products of this reaction are sulfur dioxide (SO₂) gas and hydrochloric acid (HCl). libretexts.org The reaction may also proceed through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry, depending on the reaction conditions and the substrate. masterorganicchemistry.com

Table 1: Nucleophilic Substitution of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 6-(Chloromethyl)-5-chloroquinoline | Nucleophilic Substitution |

Oxidation Reactions of the Hydroxyl Functionality

The primary alcohol group of this compound can be oxidized to yield the corresponding aldehyde, 5-chloroquinoline-6-carbaldehyde. This transformation is a valuable synthetic step, as aldehydes are important precursors for a wide range of chemical modifications, including the formation of imines, oximes, and the extension of the carbon skeleton through various C-C bond-forming reactions.

A number of oxidizing agents can be employed for this purpose, but for substrates bearing sensitive functional groups, mild and selective reagents are preferred to avoid over-oxidation to the carboxylic acid or unwanted side reactions with the quinoline ring. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has emerged as a particularly effective and versatile oxidant for the conversion of primary alcohols to aldehydes under neutral and mild conditions. sigmaaldrich.cnwikipedia.orgwikipedia.orgalfa-chemistry.com

The Dess-Martin oxidation is typically carried out at room temperature in chlorinated solvents like dichloromethane. wikipedia.org The reaction is known for its high chemoselectivity, tolerating a wide variety of functional groups, which makes it well-suited for complex molecules. wikipedia.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of a proton from the carbon bearing the hydroxyl group by an acetate (B1210297) ion, leading to the formation of the carbonyl compound, iodinane, and acetic acid. wikipedia.org The use of DMP avoids the harsh acidic or basic conditions and toxic heavy metals associated with some other oxidation methods. wikipedia.org While no specific literature detailing the oxidation of this compound was found, the general applicability of Dess-Martin periodinane to heteroaromatic methanols suggests it would be an effective reagent for this transformation. chemrxiv.org

Table 2: Oxidation of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Dess-Martin Periodinane (DMP) | 5-Chloroquinoline-6-carbaldehyde | Oxidation |

Mechanistic Investigations of Relevant Chemical Reactions

Elucidation of Reaction Mechanisms in Quinoline (B57606) Formation

The formation of the quinoline ring system, a critical step in the synthesis of (5-Chloro-6-quinolinyl)methanol, can be achieved through various named reactions, each with a distinct mechanism. Classical methods such as the Skraup, Combes, and Friedländer syntheses are foundational in constructing the quinoline scaffold. iipseries.orgpharmaguideline.com

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. uop.edu.pk The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. pharmaguideline.comuop.edu.pk For the synthesis of a 5-chloro-substituted quinoline, a 3-chloroaniline (B41212) derivative would be the logical starting material.

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (annulation) to form the quinoline ring. wikipedia.org This annulation step is typically the rate-determining step of the reaction. wikipedia.orgresearchgate.net The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org

The Friedländer synthesis offers another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by a base. pharmaguideline.com This reaction proceeds via an aldol-type condensation followed by cyclization and dehydration. iipseries.org A variation of this, the iridium-catalyzed transfer hydrogenative strategy, allows for the synthesis of quinolines from enones and 2-aminobenzyl alcohols. rsc.org

More contemporary methods, often employing transition metal catalysis, have expanded the toolkit for quinoline synthesis. nih.govnih.gov These reactions often proceed through different mechanistic pathways, such as C-H activation and functionalization. nih.govresearchgate.net

Mechanistic Pathways of Functional Group Interconversions

The transformation of functional groups on the quinoline core is essential for elaborating the structure of this compound and its derivatives. solubilityofthings.com These interconversions can involve various reaction types, including substitution, addition, and elimination. solubilityofthings.com

Hydrogen Atom Transfer Processes in Alcohol Reactions

The methanol (B129727) group in this compound can participate in hydrogen atom transfer (HAT) reactions. HAT is a key step in many oxidation and reduction processes. nih.gov For instance, the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid often involves the abstraction of a hydrogen atom from the hydroxyl group and the α-carbon. imperial.ac.uk Conversely, the reduction of a carbonyl group to an alcohol involves the addition of a hydrogen atom.

Visible light-mediated reactions using quinuclidine (B89598) and its derivatives as HAT catalysts have emerged as a powerful tool for the functionalization of alcohols. In these processes, a photoredox catalyst can initiate the formation of a radical cation from quinuclidine, which can then selectively abstract a hydrogen atom from the alcohol. Another example involves the use of the quinolinimide-N-oxyl radical (QINO), which has shown high reactivity in HAT reactions, driven by both enthalpic and polar effects. nih.gov

Furthermore, intramolecular HAT processes have been observed in certain quinoline derivatives. For example, in 7-hydroxyquinoline (B1418103) derivatives bearing a carbaldehyde or aldoxime group at the 8-position, UV excitation can induce a long-distance hydrogen atom transfer from the hydroxyl group to the quinoline nitrogen. acs.org

Formation and Reactivity of Transient Intermediates (e.g., Ketyl Radical Intermediates)

Ketyl radicals are transient, radical anion intermediates formed by the single-electron reduction of a carbonyl group. wikipedia.orgrsc.org While directly related to the reduction of aldehydes or ketones, the principles are relevant to the chemistry of the corresponding alcohol, this compound, particularly in reactions involving its oxidation or the synthesis of related carbonyl compounds.

The formation of ketyl radicals can be achieved using alkali metals or through photoredox catalysis. wikipedia.orgrsc.org These intermediates are highly reactive and can undergo various subsequent reactions, including dimerization (as in pinacol (B44631) coupling) or further reduction. wikipedia.org The reactivity of ketyl radicals is central to understanding certain C-C bond-forming reactions and reduction mechanisms. rsc.org

Analysis of Catalytic Cycles (e.g., Oxidative Addition, Transmetallation, Reductive Elimination)

Transition metal-catalyzed reactions are pivotal in the functionalization of quinolines, and their mechanisms are often described by catalytic cycles involving fundamental steps like oxidative addition, transmetallation, and reductive elimination. researchgate.net These processes are particularly relevant for introducing or modifying substituents on the quinoline ring of this compound.

For instance, palladium-catalyzed cross-coupling reactions are widely used for C-H arylation of quinolines. acs.orgmdpi.com A plausible catalytic cycle for such a reaction might involve:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide to form a palladium(II) species.

C-H Activation/Cyclopalladation: The quinoline substrate coordinates to the palladium center, followed by C-H bond activation to form a cyclometalated intermediate. acs.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the arylated quinoline product.

Rhodium-catalyzed C-H functionalization of quinolines has also been extensively studied. researchgate.net Gold-catalyzed reactions, such as the oxidative cycloaddition of dienynes with quinoline oxides, showcase the diverse catalytic pathways available for modifying the quinoline framework. nih.gov

Kinetic Studies of Key Synthetic Steps

Understanding the kinetics of the reactions involved in the synthesis of this compound provides valuable insights into the reaction mechanism and allows for process optimization.

In the context of functional group interconversions, kinetic studies of HAT reactions have been performed. For example, the HAT reactions involving the quinolinimide-N-oxyl radical (QINO) were found to have significantly higher rate constants compared to the phthalimide-N-oxyl radical (PINO), attributed to enthalpic and polar effects. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Molecular Structure

Spectroscopic methods are instrumental in mapping the connectivity and electronic environment of atoms within a molecule. For (5-Chloro-6-quinolinyl)methanol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to ascertain its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the methylene (B1212753) protons of the methanol (B129727) group. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the quinoline ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and electronic environment of the carbon atoms. Signals for the nine carbon atoms of the quinoline core and the one carbon of the methanol substituent would be expected at characteristic chemical shifts.

Interactive Data Table: Predicted NMR Data

| Technique | Predicted Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | Aromatic protons (quinoline ring): ~7.0-9.0 ppm (multiplets); Methylene protons (-CH₂OH): ~4.5-5.0 ppm (singlet or doublet); Hydroxyl proton (-OH): variable, broad singlet. |

| ¹³C NMR | Aromatic carbons: ~120-150 ppm; Methylene carbon (-CH₂OH): ~60-70 ppm. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would reveal characteristic absorption bands corresponding to its functional groups. While specific experimental data is unavailable, expected vibrational frequencies can be predicted.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C, C=N (aromatic ring) | 1450-1600 | Stretching |

| C-O (alcohol) | 1000-1260 | Stretching |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry would be utilized to determine the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure. The molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption bands corresponding to the electronic transitions within the quinoline chromophore. These transitions are generally of the π → π* and n → π* type.

Solid-State Structural Analysis by X-ray Crystallography

The definitive three-dimensional arrangement of atoms in the solid state can be determined using X-ray crystallography.

Single Crystal X-ray Diffraction for Molecular Geometry Determination

Growing a suitable single crystal of this compound would be the first critical step. Techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization could be employed. Once a crystal of sufficient quality is obtained, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. This technique would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-π stacking. To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases.

Investigation of Intermolecular Interactions in Crystal Packing

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com In this compound, the chlorine atom attached to the quinoline ring can participate in such interactions. The nature of these bonds is often classified based on the geometry of the C-Cl···Cl-C arrangement.

Studies on various chloroquinoline derivatives have revealed the presence of both Type I and Type II halogen interactions. Type I interactions are characterized by equivalent angles (θ1 ≈ θ2), while Type II interactions exhibit a "L-shaped" geometry where one angle (θ1) is around 180° and the other (θ2) is around 90°. The presence and geometry of these Cl···Cl contacts can significantly influence the molecular packing, often competing with or complementing other intermolecular forces like hydrogen bonds. mdpi.comacs.org For instance, analysis of related compounds shows that Cl···Cl contacts can be a key factor in the formation of specific supramolecular synthons, such as the Hal3-synthon where three halogen atoms form a triangular arrangement. acs.orgresearchgate.net

Table 1: Classification of Halogen-Halogen Interaction Geometries

| Interaction Type | Angle θ1 (C-X···X) | Angle θ2 (X···X-C) | Description |

|---|---|---|---|

| Type I | ≈ θ2 | ≈ θ2 | Symmetrical, often involves contacts based on van der Waals radii. |

| Type II | ≈ 180° | ≈ 90° | Directional, indicative of a true halogen bond (σ-hole interaction). |

The methanol moiety (-CH₂OH) in this compound is a potent hydrogen bond donor and acceptor. The hydroxyl group's proton can form a strong hydrogen bond with an electronegative atom, such as the oxygen of a neighboring molecule's hydroxyl group (O-H···O) or the nitrogen atom of the quinoline ring (O-H···N). rsc.orgresearchgate.netnih.gov

In analogous crystal structures, such as (2-Chloro-6-methyl-quinolin-3-yl)methanol, molecules are linked by O-H···O hydrogen bonds, which generate distinct chain motifs. nih.govnih.gov These networks are fundamental to the crystal's stability. The methanol molecule can act as both a donor and an acceptor, leading to extended chains or more complex sheet-like architectures. researchgate.net The specific network topology depends on the interplay with other forces and the steric demands of the molecule. rsc.orgarxiv.org Investigations into methanol-water solutions further highlight the ability of the methanol group to form robust hydrogen-bonded networks. nih.gov

The planar, electron-rich quinoline ring system is primed for π-π stacking interactions. wikipedia.org These interactions occur when aromatic rings stack on top of each other, typically in a parallel-displaced or edge-to-face arrangement to minimize electrostatic repulsion between the π-electron clouds. youtube.com

In many quinoline derivatives, π-π stacking is a dominant feature of the crystal packing. nih.govnih.gov For example, in some 4-alkoxy-7-chloroquinolines, π-π interactions between the quinoline rings are consistently observed, dictating the packing along a specific crystallographic axis. nih.gov Similarly, studies on other chloroquinoline compounds reveal that π-π stacking, often in conjunction with hydrogen bonding, helps to consolidate the crystal structure, linking molecular chains into more complex two- or three-dimensional assemblies. nih.govnih.gov The centroid-to-centroid distance between stacked rings is a key parameter, with typical distances falling in the range of 3.3 to 3.8 Å.

Charge Density Analysis and Topological Features of Electron Density

To move beyond geometric descriptions and gain a deeper, quantitative understanding of the bonding in this compound, advanced techniques like charge density analysis are employed. These methods map the distribution of electrons throughout the molecule, revealing the subtle features of covalent and non-covalent interactions. acs.orgacs.org

Experimental or theoretical charge density studies provide a detailed picture of electron distribution (ρ(r)). A deformation density plot, which maps the difference between the molecule's actual electron density and the density of its non-interacting, spherical atoms, visually highlights the accumulation of charge in bonding regions and around electronegative atoms (like O, N, and Cl) and the depletion of charge elsewhere.

For a molecule like this compound, these plots would reveal charge concentration in the C-C, C-N, C-O, and C-Cl covalent bonds. They would also show charge accumulation corresponding to the lone pairs on the nitrogen and oxygen atoms. Crucially, in the regions of intermolecular interactions (like hydrogen or halogen bonds), small but significant accumulations of electron density would be visible, confirming their existence and providing insight into their nature. acs.orgnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density. amercrystalassn.orgarxiv.orgwiley-vch.de Within QTAIM, a chemical bond—covalent or non-covalent—is associated with a bond path, a line of maximum electron density linking two atomic nuclei. Along this path lies a unique point of minimum density called the bond critical point (BCP). nih.govacs.org

Table 2: Typical QTAIM Parameters at Bond Critical Points (BCPs) for Different Interaction Types

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Description |

|---|---|---|---|

| Covalent Bond | Large (~0.1 to >0.3) | Negative | Shared interaction; charge is concentrated along the bond path. |

| Hydrogen Bond | Small (0.002 - 0.04) | Positive | Closed-shell interaction; charge is depleted at the BCP. |

| Halogen Bond | Small (0.002 - 0.03) | Positive | Closed-shell interaction; similar to a strong hydrogen bond. |

| Van der Waals | Very Small (<0.002) | Positive | Weak closed-shell interaction. |

Note: Values are illustrative and can vary significantly based on the specific atoms and molecular environment. nih.govresearchgate.net

For this compound, a full QTAIM analysis would identify BCPs for all covalent bonds. More importantly, it would locate BCPs between the atoms involved in intermolecular contacts, such as O···H in hydrogen bonds and Cl···Cl or Cl···N/O in halogen bonds. Analysis of the ρ and ∇²ρ values at these BCPs would allow for the quantitative characterization and ranking of the strengths of these non-covalent interactions, providing a complete and nuanced picture of the forces that assemble the crystal. researchgate.netacs.org

Polar Flattening Effects

Research into the crystal structures of closely related substituted quinolines provides valuable insights into the degree of planarity that can be expected for this compound. For instance, a crystallographic study on (2-Chloro-6-methyl-quinolin-3-yl)methanol revealed that the molecule is nearly planar. nih.gov This planarity is a critical aspect of its solid-state packing, which is further stabilized by intermolecular forces such as hydrogen bonds and π-π stacking interactions. nih.gov

The polar nature of the chloro and hydroxymethyl substituents in this compound is expected to play a significant role in its molecular conformation and intermolecular interactions. The electron-withdrawing nature of the chlorine atom and the ability of the hydroxymethyl group to participate in hydrogen bonding can influence the electron distribution within the quinoline ring. This, in turn, can affect bond lengths and angles, leading to minor distortions from a perfectly flat structure.

Computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for investigating the conformational preferences and electronic properties of quinoline derivatives. acs.orgmdpi.comacs.org Such analyses on similar molecules have shown that while the quinoline ring system remains largely planar, the exocyclic groups can exhibit some rotational freedom. acs.org The interplay of intramolecular forces, such as potential hydrogen bonding between the hydroxymethyl group and the quinoline nitrogen, can further stabilize a planar conformation. mdpi.com

The following table presents crystallographic data for a structurally analogous compound, (2-Chloro-6-methyl-quinolin-3-yl)methanol, which illustrates the near-planar geometry of the substituted quinoline core. nih.gov This data serves as a strong indicator of the likely structural characteristics of this compound.

| Parameter | Value | Reference |

| Compound | (2-Chloro-6-methyl-quinolin-3-yl)methanol | nih.gov |

| Formula | C₁₁H₁₀ClNO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| R.M.S. Deviation from Planarity (non-H atoms) | 0.026 Å | nih.gov |

The minimal root-mean-square deviation from planarity for the non-hydrogen atoms in this related structure underscores the strong tendency of the substituted quinoline ring to maintain a flat conformation. This structural rigidity, influenced by the electronic character of its polar substituents, is a key determinant of its chemical behavior and potential interactions in various chemical and biological systems.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

No published studies were found that apply Density Functional Theory to (5-Chloro-6-quinolinyl)methanol. Therefore, no data is available for the following subsections.

There is no available data from electronic structure calculations or orbital analysis for this compound.

A Frontier Molecular Orbital (FMO) theory analysis and reactivity prediction for this compound has not been reported in the scientific literature.

No Molecular Electrostatic Potential (MEP) surface analysis for this compound is currently available.

There are no computationally predicted chemical activity descriptors for this compound.

A comparison of theoretical and experimental charge densities for this compound has not been performed, as no relevant studies have been published.

Ab Initio Molecular Orbital Calculations

There is no information available regarding ab initio molecular orbital calculations for this compound.

High-Level Quantum Chemical Methods (e.g., Coupled-Cluster Theory)

High-level quantum chemical methods provide a very accurate description of the electronic structure of molecules. While extensive research employing methods like Coupled-Cluster (CC) theory specifically for this compound is not widely documented, the foundational principles of these methods allow for a theoretical exploration of its properties. CC theory, considered a gold standard in quantum chemistry, accounts for electron correlation to a high degree, which is essential for the accurate prediction of molecular energies, geometries, and other properties. For a molecule like this compound, such calculations would offer precise insights into its stability and electronic characteristics, serving as a benchmark for less computationally expensive methods like Density Functional Theory (DFT).

Theoretical Investigations of Reaction Mechanisms and Kinetics

Understanding the pathways and rates of chemical reactions involving this compound is fundamental. Theoretical chemistry provides powerful tools to explore these aspects at a molecular level.

Transition State Theory (TST) Calculations

Transition State Theory (TST) is a cornerstone for calculating the rates of chemical reactions. For this compound, TST calculations would involve locating the transition state structures for its potential reactions, such as oxidation of the methanol (B129727) group or nucleophilic substitution at the chloro-position. The energy of this transition state, relative to the reactants, determines the activation energy and, consequently, the reaction rate. These calculations provide a molecular-level understanding of the factors controlling the compound's reactivity, including electronic and steric effects imparted by the quinoline (B57606) ring and its substituents.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods provide a balance between accuracy and computational cost, making them suitable for studying large systems, such as this compound interacting with a biological macromolecule or a complex solvent environment. In a QM/MM simulation, the chemically active part of the system (e.g., the this compound molecule and its immediate interacting partners) is treated with a high-level quantum mechanics method, while the rest of the environment is described using a more computationally efficient molecular mechanics force field. This approach would be invaluable for investigating potential enzymatic reactions or receptor binding involving this compound, providing detailed insight into the electronic changes during these processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.